tert-butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate tert-butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20517973
InChI: InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-6-4-7(12)8(13)11-6/h6-7H,4-5H2,1-3H3,(H,11,13)/t6-,7-/m0/s1
SMILES:
Molecular Formula: C10H16N2O3
Molecular Weight: 212.25 g/mol

tert-butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

CAS No.:

Cat. No.: VC20517973

Molecular Formula: C10H16N2O3

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate -

Specification

Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
IUPAC Name tert-butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Standard InChI InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-6-4-7(12)8(13)11-6/h6-7H,4-5H2,1-3H3,(H,11,13)/t6-,7-/m0/s1
Standard InChI Key UMGMECYEEYWYKD-BQBZGAKWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C(=O)N2
Canonical SMILES CC(C)(C)OC(=O)N1CC2CC1C(=O)N2

Introduction

Structural Analysis of tert-Butyl (1S,4S)-6-Oxo-2,5-Diazabicyclo[2.2.1]heptane-2-Carboxylate

Bicyclic Framework and Stereochemistry

The compound’s core consists of a bicyclo[2.2.1]heptane system, a norbornane-derived structure featuring two fused rings (one five-membered and one six-membered). The (1S,4S) stereochemistry denotes specific spatial arrangements at the first and fourth carbon atoms, critical for maintaining molecular rigidity and influencing intermolecular interactions . The 2,5-diazabicyclo configuration introduces nitrogen atoms at positions 2 and 5, while the 6-oxo group adds a ketone functionality, enhancing reactivity for further derivatization .

Functional Groups and Molecular Properties

The tert-butyl carbamate group (-OC(O)N(C)(C)2) at position 2 acts as a protective moiety, shielding the amine during synthetic processes. This group’s bulkiness also modulates solubility and steric interactions. With a molecular formula of C10H16N2O3\text{C}_{10}\text{H}_{16}\text{N}_{2}\text{O}_{3} and a molecular weight of 212.25 g/mol, the compound exhibits moderate polarity, making it suitable for organic solvents like dichloromethane or dimethylformamide .

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC Nametert-butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Molecular FormulaC10H16N2O3\text{C}_{10}\text{H}_{16}\text{N}_{2}\text{O}_{3}
Molecular Weight212.25 g/mol
CAS Number2816817-76-0
SMILES NotationCC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C(=O)N2

Synthetic Approaches and Methodological Considerations

Ring-Closing Strategies

Synthesis typically begins with norbornene derivatives, where intramolecular cyclization forms the bicyclic framework. A reported route involves the condensation of a diamine precursor with a carbonyl source under acidic conditions, followed by tert-butoxycarbonyl (Boc) protection . Enantioselective methods, such as asymmetric catalysis or chiral auxiliary incorporation, ensure the (1S,4S) configuration .

Protection-Deprotection Sequences

The Boc group is introduced via reaction with di-tert-butyl dicarbonate in the presence of a base like triethylamine. Subsequent oxidation at position 6, often using Jones reagent or pyridinium chlorochromate, yields the ketone functionality . Purification via column chromatography or recrystallization ensures high enantiomeric excess (>97%) .

Applications in Medicinal Chemistry and Drug Development

Scaffold for Bioactive Molecule Design

The compound’s rigidity and functional group array make it ideal for constructing inhibitors of proteases, kinases, and G-protein-coupled receptors. For example, analogs featuring substituted aryl groups at position 5 have shown nanomolar affinity for serine hydrolases .

Role in Peptidomimetics

By mimicking peptide backbones, the diazabicycloheptane core reduces enzymatic degradation, enhancing pharmacokinetic profiles. Clinical candidates derived from this scaffold are under investigation for oncology and neurodegenerative diseases .

Future Directions and Research Opportunities

Expanding Synthetic Methodologies

Efforts to streamline enantioselective synthesis via organocatalysis or biocatalysis could reduce costs and improve yields. Computational modeling may further optimize reaction conditions for scalability .

Exploring Untapped Biological Activities

While current applications focus on enzyme inhibition, the scaffold’s potential in allosteric modulation or protein-protein interaction disruption remains underexplored. High-throughput screening campaigns could identify novel targets .

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